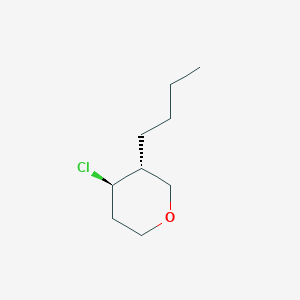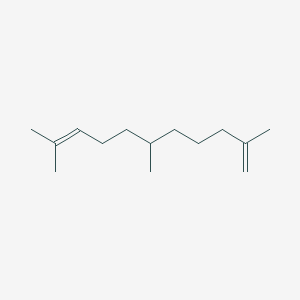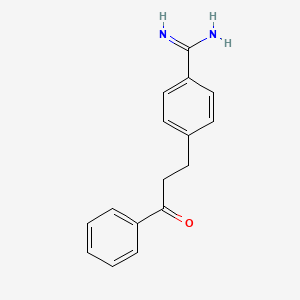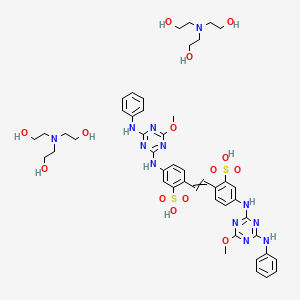
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₃H₁₆Cl₂O₅. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural applications for weed control due to its selective herbicidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(ethoxymethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Agriculture: Used as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Chemistry: Studied for its reactivity and potential as a precursor for synthesizing other chemical compounds.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products and other agrochemicals.
Wirkmechanismus
The herbicidal activity of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic the natural plant hormone auxin. When absorbed by plants, it induces uncontrolled growth, leading to the death of susceptible weeds. The compound is absorbed through the leaves and translocated to the meristematic regions, where it disrupts normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid ethyl ester: Another ester derivative with comparable applications.
2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester: Used in similar agricultural applications.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, absorption, and overall herbicidal efficacy.
Eigenschaften
CAS-Nummer |
59577-68-3 |
|---|---|
Molekularformel |
C13H16Cl2O5 |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
2-(ethoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O5/c1-2-17-9-18-5-6-19-13(16)8-20-12-4-3-10(14)7-11(12)15/h3-4,7H,2,5-6,8-9H2,1H3 |
InChI-Schlüssel |
CPTOQQUFGMQQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)


![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)


![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)


